N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
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Overview
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a cinnoline core fused with a benzo-dioxine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline: Shares a similar core structure but lacks the benzo-dioxine moiety.
Indole derivatives: Possess a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific combination of the cinnoline and benzo-dioxine structures, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-16(22)10-11-9-12(5-6-14(11)20-21)19-18(23)13-3-2-4-15-17(13)25-8-7-24-15/h2-4,10,12H,5-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYSUEHPBGYRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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